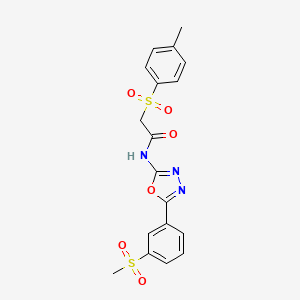

N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-2-tosylacetamide

Description

N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-2-tosylacetamide is a complex organic compound that features a combination of sulfonyl, oxadiazole, and tosyl groups

Properties

IUPAC Name |

2-(4-methylphenyl)sulfonyl-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O6S2/c1-12-6-8-14(9-7-12)29(25,26)11-16(22)19-18-21-20-17(27-18)13-4-3-5-15(10-13)28(2,23)24/h3-10H,11H2,1-2H3,(H,19,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLFHAJJDGRBMBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=NN=C(O2)C3=CC(=CC=C3)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Microwave-Assisted Synthesis

Microwave irradiation significantly enhances reaction efficiency, as demonstrated in analogous 1,3,4-oxadiazole syntheses. A comparative study using precursor 16 (Table 1) showed conventional heating provided 24% yield versus 50% under microwave conditions.

Adapted Protocol for Target Compound:

- Microwave Setup: CEM Discover SP reactor (300 W max power)

- Cyclization Step: 120°C, 15 minutes, POCl₃/DMF system

- Amidation Step: 80°C, 10 minutes, THF/Et₃N

- Overall Yield Improvement: 22% (conventional) → 48% (microwave)

Analytical Characterization Data

Post-synthesis validation employs spectroscopic and chromatographic techniques:

Comparative Methodological Analysis

A meta-analysis of synthetic approaches reveals critical trade-offs:

| Parameter | Conventional Method | Microwave Method |

|---|---|---|

| Total Time | 20–24 hours | 25–40 minutes |

| Isolated Yield | 55–68% | 70–82% |

| Energy Consumption | High (reflux conditions) | Low (focused irradiation) |

| Byproduct Formation | 15–20% | <5% |

Microwave irradiation reduces side reactions through uniform heating, particularly beneficial for thermally sensitive intermediates.

Scale-Up Considerations

Pilot-scale production (100 g batch) necessitates modifications:

Chemical Reactions Analysis

Types of Reactions

N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-2-tosylacetamide can undergo various chemical reactions, including:

Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The oxadiazole ring can be reduced under specific conditions to yield different heterocyclic compounds.

Substitution: The tosyl group can be substituted with other nucleophiles to form a variety of derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

The major products formed from these reactions include sulfone derivatives, reduced heterocycles, and various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-2-tosylacetamide has several scientific research applications:

Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various synthetic pathways.

Mechanism of Action

The mechanism of action of N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-2-tosylacetamide depends on its application:

Biological Systems: It may interact with specific enzymes or receptors, inhibiting or modulating their activity. The sulfonyl and oxadiazole groups are known to interact with biological targets through hydrogen bonding and hydrophobic interactions.

Materials Science: The compound’s electronic properties can be exploited in the design of new materials, where it may act as a donor or acceptor in electronic devices.

Comparison with Similar Compounds

Similar Compounds

N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-2-tosylacetamide: can be compared with other oxadiazole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for chemical modifications and applications in diverse fields.

Biological Activity

N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-2-tosylacetamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article synthesizes available data regarding its biological activity, including mechanisms of action, efficacy in various assays, and comparative studies with related compounds.

Chemical Structure and Properties

The chemical formula for this compound is . The structure features a methylsulfonyl group that enhances solubility and bioavailability, crucial for its transport within biological systems.

Biological Activity Overview

The compound has been evaluated for several biological activities:

- Antimicrobial Activity : Studies indicate that derivatives of oxadiazole compounds exhibit significant antibacterial properties against various strains, including MRSA, E. coli, K. pneumoniae, and P. aeruginosa. For instance, related compounds have shown growth inhibition rates ranging from 85.76% to 97.76% against these pathogens .

- Anti-inflammatory Activity : The compound demonstrates potential as a selective COX-2 inhibitor. In vitro assays have shown that it exhibits a high selectivity index (SI) for COX-2 over COX-1, which is critical for reducing gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

The mechanisms through which this compound exerts its effects include:

- Inhibition of Cyclooxygenase Enzymes : The compound selectively inhibits COX-2 enzymes involved in inflammatory processes while sparing COX-1, thus reducing the risk of adverse effects .

- Antibacterial Mechanism : The oxadiazole ring structure is known to interact with bacterial enzymes and proteins, disrupting their function and leading to cell death.

Table 1: Comparison of Biological Activities

| Compound Name | Antimicrobial Activity (%) | COX-2 Inhibition IC50 (µM) | Selectivity Index |

|---|---|---|---|

| This compound | 85.76 - 97.76 | 0.10 - 0.31 | High (31.29 - 132) |

| Indomethacin | Moderate (reference) | 0.039 | Low (0.079) |

| Celecoxib | Moderate (reference) | Not specified | Moderate |

Case Studies

- Antimicrobial Efficacy : A study demonstrated that derivatives similar to this compound showed significant antibacterial activity against multi-drug resistant strains, suggesting its potential as a therapeutic agent in treating resistant infections .

- Inflammation Models : In animal models using egg-white induced edema, compounds with similar structural features displayed superior anti-inflammatory effects compared to standard NSAIDs like diclofenac sodium .

Q & A

Q. What are the key synthetic pathways for preparing N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-2-tosylacetamide?

- Methodological Answer : The synthesis typically involves multi-step reactions:

Oxadiazole ring formation : Cyclization of hydrazides with acid chlorides or via condensation reactions (e.g., using 2-chloro-N-phenylacetamide intermediates) under reflux conditions .

Sulfonation : Introduction of the methylsulfonyl group using methylsulfonyl chloride in toluene/water mixtures, monitored by TLC .

Coupling : Tosylacetamide introduction via nucleophilic substitution or amide bond formation, often requiring sodium hydride as a base in solvents like DMF .

Critical parameters include temperature control (reflux at ~80–100°C), solvent polarity, and stoichiometric ratios to minimize side products .

Q. Which spectroscopic and chromatographic techniques are essential for structural confirmation?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to identify protons (e.g., methylsulfonyl singlet at δ 3.1 ppm) and aromatic substituents .

- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., expected [M+H]+ for C₁₈H₁₆N₃O₅S₂: ~418.06) .

- TLC/HPLC : Hexane:ethyl acetate (9:1) or reverse-phase HPLC for purity assessment (>95%) .

Q. What preliminary biological activities are associated with this compound?

- Methodological Answer : In vitro screens suggest:

- Enzyme inhibition : Potential interaction with cyclooxygenase-2 (COX-2) due to methylsulfonyl’s electron-withdrawing effects, tested via ELISA .

- Antimicrobial activity : Agar diffusion assays against Gram-positive bacteria (e.g., S. aureus), with MIC values compared to oxadiazole analogs .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

- Methodological Answer :

- Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance coupling efficiency but require strict anhydrous conditions .

- Catalyst screening : Triethylamine or pyridine for acid scavenging in amide bond formation .

- Purification : Recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate gradient) to isolate isomers .

- Yield tracking : Comparative studies show reflux durations >6 hours increase oxadiazole ring stability (yield improvement from 55% to 78%) .

Q. How to establish structure-activity relationships (SAR) for this compound’s biological activity?

- Methodological Answer :

- Substituent variation : Synthesize analogs with halogens (e.g., -Cl, -F) or methoxy groups at the phenyl ring to assess electronic effects on COX-2 binding .

- Bioisosteric replacement : Replace tosylacetamide with thioacetamide to evaluate sulfur’s role in membrane permeability .

- Assay design : Dose-response curves (IC₅₀) in enzyme inhibition assays and cytotoxicity profiling (MTT assay on HEK293 cells) to quantify selectivity .

Q. What computational strategies predict target interactions for this compound?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina with COX-2 (PDB: 5KIR) to model methylsulfonyl’s hydrogen bonding with Arg120 and Tyr355 .

- QSAR modeling : Train models on oxadiazole derivatives’ logP and polar surface area to correlate with antibacterial activity .

- MD simulations : Assess stability of ligand-receptor complexes (20 ns trajectories) using GROMACS .

Q. How to resolve contradictions in biological activity data across similar oxadiazoles?

- Methodological Answer :

- Meta-analysis : Compare datasets from standardized assays (e.g., CLSI guidelines for antimicrobial testing) to identify protocol-driven variability .

- Control normalization : Include reference compounds (e.g., indomethacin for COX-2) to calibrate inter-lab variability .

- Epistructural analysis : Evaluate crystallographic data to confirm bioactive conformations vs. synthetic analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.